molecular formula C13H18N2O3S B2889556 N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 941935-06-4

N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2889556
CAS No.: 941935-06-4
M. Wt: 282.36
InChI Key: GWYIZGVFUIHCJD-UHFFFAOYSA-N
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Description

N-[4-(2-Oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and anticancer research, particularly in the development of novel antimicrotubule agents. This benzenesulfonamide derivative features a 2-oxopyrrolidine (or pyrrolidinone) moiety, a structural motif known to be critical for biological activity in related compounds. Its core structure is closely related to phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs), which have been identified as potent agents that disrupt microtubule dynamics by selectively targeting the colchicine-binding site on tubulin . This mechanism leads to the arrest of cell cycle progression in the G2/M phase and subsequently induces apoptosis in proliferating cancer cells . Preliminary research on structurally analogous molecules has demonstrated promising low nanomolar to micromolar antiproliferative activity against a diverse panel of human cancer cell lines, including HT-1080, HT-29, M21, and MCF7 . Furthermore, a specific derivative bearing the 4-(2-oxopyrrolidin-1-yl)phenyl group (Compound 4j) has shown exceptionally potent activity against A549 metastatic non-small cell lung carcinoma cells, highlighting the therapeutic potential of this chemical scaffold . The combination of the sulfonamide and 2-oxopyrrolidinyl groups makes this compound a valuable chemical tool for probing tubulin-protein interactions, studying cell division mechanisms, and serving as a lead structure for the design and synthesis of next-generation anticancer therapeutics. Researchers can utilize this compound for in vitro biochemical and cellular studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-10-19(17,18)14-11-5-7-12(8-6-11)15-9-3-4-13(15)16/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYIZGVFUIHCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cyclization of a suitable precursor, such as a 4-aminobutyrate derivative, under reflux conditions in the presence of a base like potassium phosphate and a phase transfer catalyst like tetrabutylammonium bromide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are typical.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group can enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to two families: phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and sulfonamides (PYB-SAs). Below is a detailed comparison with key analogs:

Substituent Effects on Potency
  • Electron-Donating Groups (e.g., Methoxy) : Compounds with 4-methoxyphenyl (32) or 3-methoxyphenyl (23) substituents show moderate activity (IC₅₀: 0.12–0.87 μM), likely due to enhanced solubility and hydrogen bonding .
  • Electron-Withdrawing Groups (e.g., Fluorine) : The 3-fluorophenyl analog (24) exhibits superior potency (IC₅₀: 0.056 μM), attributed to improved tubulin-binding via hydrophobic interactions .
  • Biphenyl Derivatives (e.g., 33) : The extended aromatic system in compound 33 achieves the highest activity (IC₅₀: 0.0087 μM), suggesting enhanced π-π stacking within the C-BS .
Molecular Docking and Tubulin Binding

Docking studies using MOE software (PDB: 1SA0) reveal that pyrrolidinone-containing derivatives bind deeper into the C-BS compared to IMZ analogs. For instance, compound 33 forms hydrogen bonds with residues Cys241 and Asn258, while its biphenyl group occupies a hydrophobic subpocket critical for stabilizing the tubulin-colchicine conformation .

Table 2: Computational Binding Affinities (MOE Scores)

Compound ID Docking Score (kcal/mol) Key Interactions
23 -8.2 H-bond (Asn258), van der Waals
33 -10.5 H-bonds (Cys241, Asn258), π-π stacking
Physicochemical and Toxicity Profiles

SwissADME predictions indicate that PYB-SAs generally exhibit favorable druglikeness:

  • LogP : 2.1–3.8 (optimal for membrane permeability).
  • Water Solubility : Moderate (LogS: -4.1 to -3.2).
  • Toxicity : Most derivatives show low embryotoxicity in chick models, with LD₅₀ values exceeding 100 mg/kg .

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring attached to a phenyl group, which is further connected to a propane-1-sulfonamide moiety. The structural formula can be represented as follows:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

The compound's unique structure allows it to interact with various biological targets, leading to its investigational use in therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in physiological processes such as respiration and renal function. Inhibition of carbonic anhydrase can have therapeutic implications in conditions like glaucoma, epilepsy, and edema.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various human tumor cell lines, including HL-60 (human promyelocytic leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma). For instance, compounds structurally related to this compound showed promising antitumor activities that correlate with their fungicidal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For example:

Compound Structural Feature Biological Activity
N-[4-chloro-3-(2-pyrrolidinyl)phenyl]propane-1-sulfonamideChlorine substitution on the phenyl ringEnhanced potency against specific carbonic anhydrase isoforms
N-[4-fluoro-3-(2-pyrrolidinyl)phenyl]propane-1-sulfonamideFluorine substitutionImproved metabolic stability
N-[3-methoxy-4-(2-pyrrolidinyl)phenyl]propane-1-sulfonamideDifferent methoxy positioningVariability in inhibitory activity

These modifications suggest that the electronic and steric properties of substituents on the phenyl ring significantly influence the compound's efficacy and specificity against biological targets.

Antitumor Activity

In a study examining the antitumor effects of sulfonamides, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating substantial cytotoxic effects. For example, one derivative showed an IC50 value of 2.12 µg/mL against HL-60 cells, comparable to standard chemotherapeutics .

Inhibition of Carbonic Anhydrase

Another research focused on the inhibitory effects of sulfonamides on carbonic anhydrase revealed that this compound effectively reduced enzyme activity in vitro. The study quantified this inhibition using enzyme kinetics, demonstrating a competitive inhibition model with a Ki value indicating high affinity for the enzyme .

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 10.20 (s, NH), 7.81–7.70 (m, Ar-H), and 3.79 (t, CH₂) confirm sulfonamide and pyrrolidinone moieties .
    • ¹³C NMR : Signals at δ 175.2 (C=O) and 143.5 (sulfonamide aryl carbon) validate structural integrity .
  • Chromatography :
    • Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >99% .
    • TLC (silica gel, ethyl acetate/hexane 1:1) monitors reaction progress .

How do solubility and stability profiles impact experimental design for this compound?

Basic Research Question

  • Solubility :
    • Soluble in DMSO (>50 mg/mL) and DCM, sparingly soluble in water. Pre-formulate in DMSO for biological assays .
  • Stability :
    • Stable at −20°C for >6 months. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the sulfonamide group .
  • Handling : Use gloveboxes under nitrogen for air-sensitive reactions .

How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Advanced Research Question

  • Core Modifications :
    • Replace the pyrrolidinone ring with piperidinone (4-oxopiperidin-1-yl) to assess conformational effects on target binding .
    • Introduce electron-withdrawing groups (e.g., fluoro) at the phenyl ring to enhance metabolic stability .
  • Assay Design :
    • Use enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination. Compare with analogs lacking the sulfonamide group .
    • Pair with molecular docking to prioritize synthetic targets .

What computational strategies are effective for predicting interactions between this compound and biological targets?

Advanced Research Question

  • Docking Simulations :
    • Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases) to identify binding poses. Focus on sulfonamide and pyrrolidinone interactions .
  • MD Simulations :
    • Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
  • QSAR Models :
    • Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

How should contradictory bioactivity data from different studies be resolved?

Advanced Research Question

  • Data Triangulation :
    • Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
    • Check purity via LC-MS; impurities >1% can skew results .
  • Experimental Replication :
    • Repeat under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
    • Cross-reference with structurally similar compounds (e.g., morpholine-sulfonyl analogs) to identify trends .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., DCM) .
  • Emergency Measures :
    • In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

How can flow chemistry techniques be applied to scale up synthesis?

Advanced Research Question

  • Microreactor Design :
    • Use a continuous-flow system with T-shaped mixers to enhance heat/mass transfer during sulfonylation .
    • Optimize residence time (5–10 min) and temperature (0–5°C) to suppress byproducts .
  • Process Analytics :
    • Integrate in-line FTIR to monitor reaction completion and automate solvent switching .

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